molecular formula C116H186N36O28S2 B070951 ((Cys31,Nva34)-Neuropeptide Y (27-36))2 CAS No. 172997-92-1

((Cys31,Nva34)-Neuropeptide Y (27-36))2

Cat. No. B070951
M. Wt: 2597.1 g/mol
InChI Key: NCCWKDKNIQUYAI-JULUKTQUSA-N
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Description

(Cys31,Nva34)-Neuropeptide Y (27-36))2, also known as Y2 receptor agonist, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of neuropeptide Y, which is a neurotransmitter that plays a crucial role in the regulation of appetite, stress response, and circadian rhythm.

Scientific Research Applications

  • Cardiac Myocytes : A study explored the effects of selective agonists for neuropeptide Y Y1 and Y2 receptors, including the NPY Y1-selective antagonist, bis(31/31')[[Cys31, Trp32, Nva34] neuropeptide Y-(31-36)], on rat ventricular cardiomyocytes. The study proposed that both neuropeptide Y Y1 and Y2 receptors are expressed in cardiomyocytes, linked respectively to positive and negative responses (McDermott et al., 1997).

  • Y1 and Y4 Receptor Agonists : Research identified GR231118, BW1911U90, and similar peptides as moderately potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists. The study highlighted the importance of the C-terminus of neuropeptide Y and related peptides in receptor activation (Parker et al., 1998).

  • Receptor Pharmacology : Another study discussed the ligand binding properties and selectivity of a cloned neuropeptide receptor, indicating its characteristics as a Y1 receptor (Krause et al., 1992).

  • Specific Y1 Receptor Agonists : Research on [Leu31, Pro34]neuropeptide Y revealed its specificity as a Y1 receptor agonist, suggesting its potential in studying the physiological importance of Y1 receptors (Fuhlendorff et al., 1990).

  • Neuropeptide Y Receptor Subtypes in Human Brain : A study investigated the distribution of neuropeptide Y receptor subtypes in the human brain, suggesting the preponderance of Y2 subtype over Y1 in various brain regions (Jacques et al., 1997).

  • Food Intake in Rats : The study identified bis(31/31')[[Cys31, Nva34]NPY(27-36)-NH2] as a Y5 receptor-selective agonist, noting its stimulatory effect on food intake in rats (Balasubramaniam et al., 2002).

  • Sex Steroid Modulation : Another research highlighted the role of (Cys31, Nva34)-Neuropeptide Y (27–36)2 in estrogen-induced μ-opioid receptor internalization and its interaction with neuropeptide Y-Y1 receptor activation in female rats (Mills et al., 2004).

Safety And Hazards

While NPY itself is not considered hazardous, alterations in the levels of NPY in the body have been associated with various disease states, including obesity, depression, anxiety, and epilepsy. Therefore, drugs that modulate the activity of NPY are being investigated for the treatment of these conditions.


Future Directions

Research on NPY is ongoing, with many studies focusing on understanding its role in appetite regulation and mood disorders. There is also interest in developing drugs that can modulate the activity of NPY for therapeutic purposes.


properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t59-,60-,61+,62+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCWKDKNIQUYAI-JULUKTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H186N36O28S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2597.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Cys31,Nva34)-Neuropeptide Y (27-36))2

Citations

For This Compound
3
Citations
RH Mills, RK Sohn, PE Micevych - Journal of Neuroscience, 2004 - Soc Neuroscience
The endogenous peptides β-endorphin (β-END) and neuropeptide Y (NPY) have been implicated in regulating sexual receptivity. Both β-END and NPY systems are activated by …
Number of citations: 115 www.jneurosci.org
A Dobolyi, KA Kékesi, G Juhász… - Current medicinal …, 2014 - ingentaconnect.com
Neuropeptides are signaling molecules participating in the modulation of synaptic transmission. Neuropeptides are stored in dense core synaptic vesicles, the release of which requires …
Number of citations: 40 www.ingentaconnect.com
RH Mills, RK Sohn… - Journal of …, 2004 - [Baltimore, MD: The Society, c1981-
Number of citations: 0

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